3-(2-Naphthyl)-DL-alanine
Description
Significance of Unnatural Amino Acids in Contemporary Chemical Biology
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical amino acids encoded by the standard genetic code. nih.gov Their incorporation into proteins and peptides is a powerful strategy in chemical biology to introduce novel functionalities, probe biological processes, and create molecules with enhanced properties. rsc.orgrsc.org
The applications of UAAs are diverse and have expanded significantly with the development of new synthetic and biosynthetic methods for their incorporation. nih.govbitesizebio.com They can be used to:
Probe Protein Structure and Function: By replacing natural amino acids with UAAs containing spectroscopic probes, fluorescent labels, or photo-crosslinking agents, researchers can gain insights into protein folding, dynamics, and interactions. nih.gov
Enhance Protein Stability and Activity: The introduction of UAAs can improve the thermal stability and enzymatic activity of proteins, making them more robust for industrial or therapeutic applications. bitesizebio.com
Develop Novel Therapeutics: UAAs are crucial in medicinal chemistry for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as increased resistance to enzymatic degradation. bitesizebio.com
Engineer Biocatalysts: By rationally designing enzymes with UAAs, scientists can create biocatalysts with novel activities and specificities for use in chemical synthesis. rsc.org
The ability to move beyond the limitations of the 20 natural amino acids opens up a vast chemical space for the design of new biomolecules with tailored functions. nih.gov
Historical Context of Naphthylalanine Derivatives in Peptide Chemistry
The use of naphthylalanine derivatives in peptide chemistry has been a key strategy for modulating the biological activity and conformational properties of peptides. The bulky and hydrophobic nature of the naphthyl group can significantly influence how a peptide folds and interacts with its target receptor.
Historically, the incorporation of residues like 1-naphthylalanine and 2-naphthylalanine into peptide sequences has been employed to:
Increase Potency: The steric bulk of the naphthyl group can lead to enhanced binding affinity with biological targets.
Improve Stability: The hydrophobic nature of the side chain can protect the peptide backbone from enzymatic cleavage, thereby increasing its in vivo half-life.
Induce Specific Conformations: The rigid structure of the naphthalene (B1677914) ring can restrict the conformational freedom of the peptide, locking it into a bioactive shape.
For instance, the replacement of natural amino acids with bulky, unnatural amino acids like β-naphthylalanine has been shown to recover the antimicrobial activity of certain peptides. nih.gov These modifications are a cornerstone of rational peptide design and have been instrumental in the development of peptide-based drugs and research tools.
Scope and Research Trajectories of 3-(2-Naphthyl)-DL-alanine
The research applications of this compound are broad, spanning from fundamental biochemical studies to applied materials science. chemimpex.com As a racemic mixture, it contains both the D- and L-enantiomers, which can be used together or separated for specific applications. The L-enantiomer, for example, has been incorporated into proteins in E. coli to further the understanding of protein function. sigmaaldrich.com
Key research areas where this compound is utilized include:
Pharmaceutical Development: It serves as a crucial building block in the synthesis of peptidomimetics and other small molecules targeting a range of diseases. chemimpex.com Its structural features can be leveraged to design potent and selective inhibitors of enzymes or modulators of receptor activity. ontosight.ai
Biochemical Research: The compound is used to study amino acid interactions, protein folding, and enzyme mechanisms. chemimpex.com The hydrophobic naphthalene moiety is particularly useful for probing binding pockets and understanding the forces that drive molecular recognition. chemimpex.com
Materials Science: Researchers are exploring the incorporation of this compound into polymers to create novel materials with enhanced mechanical and thermal properties. chemimpex.com
Future research is likely to focus on the development of more efficient methods for the chemo-enzymatic synthesis of optically pure enantiomers of 3-(2-naphthyl)alanine. researchgate.net Additionally, its use in the design of sophisticated probes for studying complex biological systems and in the construction of advanced biomaterials continues to be a promising avenue of investigation. chemimpex.comontosight.ai
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14108-60-2 | chemimpex.com |
| Molecular Formula | C13H13NO2 | chemimpex.com |
| Molecular Weight | 215.25 g/mol | sigmaaldrich.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 233-237 °C | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Properties
CAS No. |
106107-92-0 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.24782 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Naphthyl Dl Alanine and Its Enantiomers
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic methods leverage the high selectivity of enzymes to produce optically pure amino acids. These approaches often combine traditional chemical synthesis with biocatalytic steps to achieve desired stereochemistry.
Enzymatic Amination of Naphthalene (B1677914) Derivatives
The enzymatic amination of naphthalene precursors is a key strategy for synthesizing 3-(2-Naphthyl)-L-alanine. One notable method involves the use of a hyper-thermostable aminotransferase from the extremophile Thermococcus profundus (MsAT). researchgate.net This enzyme catalyzes the transamination between 3-(2-naphthyl)pyruvate (NPA) and L-glutamate at an elevated temperature of 70°C. researchgate.net The low solubility of the product, 3-(2-naphthyl)-L-alanine (Nal), causes it to precipitate from the reaction mixture, which advantageously shifts the reaction equilibrium towards product formation. researchgate.net This process can yield optically pure Nal (>99% enantiomeric excess) with a high molar yield of 93% from 180 mM NPA and 360 mM L-glutamate. researchgate.net
Transaminase-Catalyzed Approaches
Transaminases are powerful biocatalysts for the synthesis of chiral amines and amino acids due to their high enantio- and stereoselectivity. researchgate.net These pyridoxal-5'-phosphate-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. google.com In the context of 3-(2-Naphthyl)-DL-alanine synthesis, transaminases can be employed for the asymmetric synthesis of the L- or D-enantiomer from the corresponding α-keto acid, 3-(2-naphthyl)pyruvate. researchgate.net
Recent advancements have focused on using "smart" amine donors, such as lysine (B10760008), in transaminase-catalyzed dynamic kinetic resolutions. nih.gov Upon transamination, the ketone byproduct derived from lysine readily cyclizes, which drives the reaction equilibrium forward. nih.gov This strategy obviates the need for large excesses of the amine donor or complex multi-enzyme systems. nih.gov While not explicitly detailed for 3-(2-naphthyl)alanine in the provided text, this approach has proven effective for a broad range of β-branched arylalanines, suggesting its potential applicability. nih.gov
Table 1: Transaminase-Catalyzed Synthesis of L-3-(2-Naphthyl)alanine
| Enzyme Source | Substrate | Amino Donor | Temperature (°C) | Enantiomeric Excess (ee) | Yield (%) |
| Thermococcus profundus (MsAT) | 3-(2-naphthyl)pyruvate | L-glutamate | 70 | >99% | 93% |
Kinetic Resolution Techniques
Kinetic resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. In the context of this compound, chemo-enzymatic dynamic kinetic resolution (DKR) has been effectively applied. researchgate.net This technique combines an enzyme-catalyzed resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, optically active product. researchgate.netwikipedia.org
One DKR approach for producing L-3-(2-naphthyl)alanine from its racemic thioester derivative involves a dual catalyst system. researchgate.net This system comprises a protease for the stereoselective hydrolysis of the L-thioester and a base to catalyze the racemization of the remaining D-thioester. researchgate.net This simultaneous resolution and racemization process enables the conversion of the racemic N-Boc-thioester of 3-(2-naphthyl)alanine into the L-amino acid with high yield and complete enantioselectivity. researchgate.net
Asymmetric and Stereoselective Synthetic Routes
Asymmetric and stereoselective synthesis routes aim to directly produce a single enantiomer of a chiral molecule, avoiding the need for resolving a racemic mixture.
Chiral Catalyst Development Utilizing Naphthylalanine Derivatives
While the direct development of chiral catalysts from naphthylalanine derivatives for its own synthesis is not a common strategy, the principles of asymmetric catalysis are central to its stereoselective synthesis. Chiral catalysts, by definition, facilitate enantioselective reactions, leading to products with high stereochemical purity. numberanalytics.com Asymmetric phase-transfer catalysis, for instance, has been employed for the synthesis of various unnatural α-amino acid derivatives. researchgate.net This method uses chiral quaternary cinchona alkaloid catalysts to direct the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides. researchgate.net Although not explicitly detailed for 3-(2-naphthyl)alanine, this methodology is a powerful tool for generating enantiomerically enriched α-amino acids.
Stereoselective Aziridinyl Ring-Opening Reactions
Chiral aziridines are versatile intermediates in asymmetric synthesis due to their propensity to undergo regio- and stereoselective ring-opening reactions. scispace.com The strained three-membered ring readily opens upon attack by a nucleophile, yielding various amino compounds with predictable stereochemistry. scispace.com
The synthesis of α-amino acid derivatives can be achieved through the ring-opening of aziridine-2-carboxylates. scispace.com Depending on the reaction conditions and the nature of the nucleophile, the attack can occur at either the C-2 or C-3 position of the aziridine (B145994) ring. For instance, hydrogenolysis of C-3 aryl-substituted aziridines can cleave the benzylic C-N bond to produce α-amino acid derivatives, preserving the stereochemistry at the C-2 position. scispace.com While a specific application of this method for the synthesis of this compound is not detailed in the provided search results, the general principle offers a viable synthetic pathway. The nucleophilic ring-opening of an appropriately substituted N-acylaziridine with a naphthalene-containing nucleophile could theoretically produce the desired amino acid derivative. nih.gov
Organozinc-Copper-Mediated Anti-S(N)2' Reactions
While direct evidence for the application of organozinc-copper-mediated anti-S(N)2' reactions specifically for the synthesis of this compound is not prevalent in the provided search results, the general principles of this methodology are well-established in organic synthesis for the formation of carbon-carbon bonds with high stereocontrol. These reactions typically involve the reaction of an organozinc reagent with an allylic electrophile in the presence of a copper catalyst. The "anti-S(N)2'" designation refers to the stereochemical outcome where the nucleophile attacks the gamma position of the allylic system, opposite to the face of the leaving group, resulting in a formal substitution with a double bond shift.
This powerful C-C bond-forming reaction offers a pathway to complex chiral molecules. The stereoselectivity is often controlled by the chiral ligands associated with the metal catalysts or by using chiral substrates. The development of these methods has been a significant area of research, providing access to a wide range of molecular architectures.
Radical Addition Strategies
Radical addition reactions present a versatile approach for the synthesis of modified amino acids. These strategies often involve the generation of a radical species that subsequently adds to a suitable acceptor. For the synthesis of amino acids with complex side chains, such as this compound, a radical corresponding to the naphthylmethyl group could theoretically be added to a dehydroalanine (B155165) derivative.
Research has demonstrated the utility of stereoselective conjugate radical additions to optically active oxazolidinone acceptors derived from amino acids. open.ac.uk For example, N-(2-iodoethyl)- and N-(3-iodopropyl)-pyrimidines and purines have been successfully added to an acceptor derived from (R)-5'-methylcysteine, yielding syn-adducts with good diastereoselectivity. open.ac.uk Hydrolysis of these adducts provides the desired amino acids with high enantiomeric excess. open.ac.uk This general strategy could be adapted for the synthesis of this compound by employing a suitable naphthyl-containing radical precursor. The success of these reactions often depends on the careful choice of radical initiator, solvent, and temperature to control the reactivity and selectivity of the radical species.
Derivatization for Peptide Synthesis and Conjugation
The utility of this compound in peptide synthesis necessitates the protection of its amino group to allow for controlled coupling reactions. The two most common protecting groups employed for this purpose are the fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups.
Fmoc-Protection Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). The Fmoc protection of 3-(2-naphthyl)-alanine allows for its incorporation into peptide chains. chemimpex.com The resulting Fmoc-3-(2-naphthyl)-alanine is a key building block for creating peptides with tailored properties. The presence of the naphthyl group can enhance the stability and solubility of the resulting peptides. chemimpex.com
The synthesis of Fmoc-3-(2-naphthyl)-alanine typically involves the reaction of the free amino acid with an Fmoc-donating reagent, such as Fmoc chloride or Fmoc-OSu (N-hydroxysuccinimide ester), in the presence of a base like sodium bicarbonate in a mixed solvent system like acetone/water. The resulting Fmoc-protected amino acid is then purified by techniques such as recrystallization or chromatography.
Fmoc-3-(2-naphthyl)-D-alanine has been used as an intermediate in the preparation of phosphoserine-containing tetrapeptides that act as inhibitors of the BRCA1 protein. fishersci.cachemicalbook.com
| Parameter | Description | Reference |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | chemimpex.com |
| Typical Reagent | Fmoc-OSu (N-hydroxysuccinimide ester) | |
| Base | Sodium Bicarbonate (NaHCO₃) | |
| Solvent System | Acetone/Water | |
| Application | Solid-Phase Peptide Synthesis (SPPS) | nih.gov |
Boc-Protection Strategies
The tert-butoxycarbonyl (Boc) group is another cornerstone of amino acid protection in peptide synthesis. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. numberanalytics.com The Boc protection of 3-(2-naphthyl)-alanine is achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. numberanalytics.com This method is highly efficient for the protection of various amines. organic-chemistry.org
Boc-3-(2-naphthyl)-D-alanine is utilized in the synthesis of peptides for pharmaceutical applications. nordmann.global It has been used as a reagent in the synthesis of Lanreotide trisulfide, a somatostatin (B550006) analog, and in the preparation of arginine-containing tripeptides that are ligands for the MC4 receptor. chemicalbook.com
| Parameter | Description | Reference |
| Protecting Group | Boc (tert-butoxycarbonyl) | numberanalytics.comnordmann.global |
| Typical Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | numberanalytics.com |
| Deprotection | Acidic Conditions | numberanalytics.com |
| Application | Peptide Synthesis, Pharmaceutical Manufacturing | nordmann.globalchemicalbook.com |
Applications in Peptide and Protein Science
Incorporation into Peptide Sequences and Peptidomimetics
The synthesis of peptides and peptidomimetics frequently utilizes 3-(2-Naphthyl)-DL-alanine (2-Nal) and its isomers to introduce specific characteristics. chemimpex.comlifetein.com The naphthalene (B1677914) moiety provides significant hydrophobicity and steric bulk, which are instrumental in probing protein folding, receptor-ligand interactions, and enzyme activity. chemimpex.comlifetein.com For chemical synthesis, particularly solid-phase peptide synthesis (SPPS), Fmoc- or Boc-protected forms of 2-Nal are commonly employed building blocks. lifetein.comnbinno.comchemimpex.com This allows for its precise placement within a peptide sequence to create novel biomolecules with tailored functionalities. nbinno.com
Design of Peptide Libraries
Peptide libraries are powerful tools for discovering novel bioactive sequences and for mapping protein-protein interactions. genscript.comproteogenix.science Alanine (B10760859) scanning is a common strategy in library design where individual amino acid residues are systematically replaced with alanine to determine their contribution to the peptide's function. genscript.comproteogenix.science While direct examples of extensive 2-Nal-based combinatorial libraries are not prevalent in the reviewed literature, the principles of library design are often applied after identifying a lead sequence. For instance, once a bioactive peptide is discovered, 2-Nal can be substituted at various positions to create a focused library of analogs. This approach helps to explore how the introduction of its unique steric and hydrophobic properties affects activity and stability, thereby optimizing the lead compound. For example, after identifying a key binding region, a focused library could be synthesized where residues are replaced by 2-Nal to enhance hydrophobic interactions. lifetein.com
Influence on Peptide Secondary Structures (e.g., α-helices, β-sheets)
The incorporation of 2-Nal can significantly influence the secondary structure of peptides due to the steric hindrance and aromatic interactions of its naphthalene side chain. Its impact is highly context-dependent, varying with its position, chirality (L- or D-isomer), and the surrounding amino acid sequence.
α-Helices: The bulky nature of aromatic residues can disrupt the tight packing of α-helices. rsc.org Tryptophan, for instance, has been shown to be more destabilizing to α-helical structures than Phenylalanine, and the even larger naphthyl group of 2-Nal is expected to act as a helix disruptor in many contexts. chemimpex.comrsc.org
Conformational Switches: The chirality of the incorporated residue plays a critical role. In cyclic peptides, incorporating D-2-Naphthylalanine was shown to induce a significant conformational change, causing the peptide to transform from a folded to a more open structure in solution. rsc.org
| Secondary Structure | Effect of 2-Nal Incorporation | Key Findings | References |
|---|---|---|---|
| β-Hairpin | Maintains Geometry | Substitution for Phenylalanine with L-2-Nal preserved the peptide's hairpin fold. | researchgate.net |
| α-Helix | Disruptive | The bulky aromatic side chain is expected to interfere with the helical packing. | chemimpex.comrsc.org |
| Cyclic Peptide Conformation | Induces Conformational Change | Incorporation of the D-isomer of 2-Nal promoted a shift from a folded to an open structure. | rsc.org |
Enhancement of Peptide Bioactivity and Stability
A primary application of 2-Nal in peptide design is to improve the stability and biological activity of therapeutic candidates. nbinno.comalliedacademies.orgalliedacademies.org Natural peptides are often limited by their susceptibility to degradation by proteases and poor stability in serum. The non-natural structure of 2-Nal can confer resistance to enzymatic cleavage. nih.gov
Research on antimicrobial peptides (AMPs) has demonstrated that modifying sequences with 2-Nal can lead to significant improvements. For example, end-tagging a proteolysis-resistant AMP with a single β-naphthylalanine residue at the N-terminus resulted in a 6.73-fold improvement in its selectivity index. nih.gov This modified peptide, N1, also showed high stability in the presence of salts, serum, and proteases. nih.gov Similarly, adding β-naphthylalanine to the termini of short, salt-sensitive AMPs was shown to boost their salt resistance and serum stability, properties crucial for therapeutic efficacy. nih.gov This enhancement is attributed to the bulky and non-natural characteristics of the naphthyl group. nih.gov
| Peptide Type | Modification Strategy | Observed Enhancement | References |
|---|---|---|---|
| Antimicrobial Peptide (AMP) D1 | N-terminal tagging with Nal | 6.73-fold improvement in selectivity index; high stability against salts, serum, and proteases. | nih.gov |
| Short Tryptophan-rich AMP S1 | N- or C-terminal tagging with Nal | Boosted salt resistance and superior serum stability compared to Tryptophan tagging. | nih.govplos.org |
| General Peptidomimetics | Incorporation into sequence | Enhanced stability and pharmacokinetics due to increased hydrophobicity and resistance to proteolysis. | lifetein.comnbinno.com |
Non-Natural Amino Acid (NNAA) Incorporation in Protein Engineering
The expansion of the genetic code to include non-natural amino acids (NNAAs) like 3-(2-Naphthyl)-L-alanine has opened new frontiers in protein engineering. h1.cowikipedia.org This is achieved by creating an orthogonal aminoacyl-tRNA synthetase and tRNA pair that is specific for the NNAA and does not interfere with the cell's natural protein synthesis machinery. h1.co This system allows for the site-specific incorporation of the NNAA in response to a designated codon, such as an amber stop codon, with high fidelity. h1.conih.gov The successful incorporation of L-3-(2-naphthyl)alanine into proteins in E. coli demonstrated the feasibility of this approach for introducing bulky, functional side chains into proteins. h1.co
Site-Specific Mutagenesis and Protein Function Alteration
Site-directed mutagenesis allows researchers to make precise changes to a protein's amino acid sequence to study or alter its function. stanford.edu Using NNAAs like 2-Nal in this process provides a much broader range of chemical functionalities to probe protein structure and function. genscript.commdpi.com
A notable example is the structure-activity relationship study of T140, a peptide inhibitor of the CXCR4 receptor, which is a co-receptor for HIV-1 entry into cells. Researchers synthesized several analogs where the L-3-(2-naphthyl)alanine at position 3 was substituted with other aromatic amino acids. The results demonstrated that the Nal residue at this specific position was critical for the peptide's high anti-HIV activity, highlighting the importance of its specific steric and hydrophobic properties for potent receptor binding.
Investigation of Enzyme Structure-Function Relationships
Incorporating NNAAs into enzymes is a powerful strategy for elucidating their catalytic mechanisms and structure-function relationships. mdpi.com A study involving the enzyme murine dihydrofolate reductase (mDHFR) provides a clear example of this application. Researchers site-specifically incorporated 3-(2-naphthyl)-alanine (referred to as 2Nal in the study) at six different positions within the enzyme's hydrophobic core to investigate how a bulky, hydrophobic NNAA affects enzyme structure and catalysis. mdpi.com
The study found a direct correlation between the structural perturbation caused by the mutation and the impact on catalytic efficiency. mdpi.com
Conservative Mutations: When 2Nal replaced other large aromatic residues (Tryptophan or Phenylalanine), the changes in van der Waals volume were smaller. These mutations resulted in only a modest reduction in catalytic efficiency (kcat/Km), retaining 35-42% of the wild-type activity. mdpi.com
Non-Conservative Mutations: When 2Nal replaced smaller aliphatic residues (Valine or Isoleucine), the structural disruption was much greater. These non-conservative mutations drastically reduced the catalytic efficiency to less than 12% of the wild-type enzyme. mdpi.com
These findings underscore how the precise packing of an enzyme's hydrophobic core is critical for its function and demonstrate the utility of 2-Nal as a probe to explore these relationships. mdpi.com
| Mutation Site (Original Residue → 2Nal) | Type of Mutation | Relative Catalytic Efficiency (kcat/Km) (% of Wild-Type) | References |
|---|---|---|---|
| W113Z (Trp → 2Nal) | Conservative | 42% | mdpi.com |
| F134Z (Phe → 2Nal) | Conservative | 35% | mdpi.com |
| V50Z (Val → 2Nal) | Non-Conservative | 11% | mdpi.com |
| I51Z (Ile → 2Nal) | Non-Conservative | 12% | mdpi.com |
| V112Z (Val → 2Nal) | Non-Conservative | 7% | mdpi.com |
| V135Z (Val → 2Nal) | Non-Conservative | 9% | mdpi.com |
Studies on Protein Folding and Conformational Dynamics
3-(2-Naphthyl)-alanine is a valuable tool for investigating protein folding and the dynamic nature of peptide conformations. chemimpex.com Its incorporation can influence the secondary structure of peptides and serve as a reporter on the local environment.
The D-enantiomer of 2-naphthylalanine (D-Nal) has been successfully employed as a fluorescent probe to study the structure of melanocortin (MC) peptides. nih.gov Because D-Nal has a unique fluorescence profile distinct from that of tryptophan, it allows for clear differentiation between the two fluorophores within the same peptide. nih.gov Studies on cyclic α-melanocyte stimulating hormone (α-MSH) analogues containing D-Nal revealed that the amino acid penetrates deep into lipid bilayers, with its excited-state lifetime changing drastically from an aqueous solution to a lipid medium. nih.gov This suggests that the high affinity and selectivity of these peptides for membrane receptors could be related to their deeper penetration into the bilayer core. nih.gov
The introduction of 2-naphthylalanine can also induce significant conformational changes. In a study on ascidiacyclamide (B1665190) analogues, incorporating L- or D-enantiomers of 2-naphthylalanine into the peptide backbone resulted in transformations between folded and open structures in solution. nih.gov Furthermore, when used to replace aromatic residues like tryptophan in a β-hairpin peptide, 2-naphthylalanine was found to provide significant stabilization to the folded structure, though its geometry appears more similar to a substituted phenylalanine than to tryptophan. researchgate.net
Role in Ligand and Inhibitor Design
Development of Novel Ligands
The incorporation of 3-(2-Naphthyl)-DL-alanine into peptide sequences is a key strategy for developing novel ligands with improved stability and biological activity. The naphthyl side chain contributes to increased hydrophobicity, which can enhance the binding affinity of the ligand to its target receptor. This amino acid derivative is instrumental in creating diverse peptide libraries for drug discovery, aiding in the identification of new therapeutic leads. Researchers utilize its structural properties to synthesize ligands for a variety of biological targets, including those involved in neurological disorders.
Design and Synthesis of Enzyme Inhibitors
This compound and its enantiomers are frequently employed in the design and synthesis of specific enzyme inhibitors. Its rigid and aromatic nature allows it to occupy hydrophobic pockets within an enzyme's active site, leading to potent and selective inhibition. This has been demonstrated in the development of inhibitors for a range of enzymes, including proteases and kinases.
Receptor Binding Studies
A significant area of research involving this compound is the development of antagonists for the CXC chemokine receptor type 4 (CXCR4). CXCR4 is a key receptor in HIV-1 entry into host cells and is also implicated in cancer metastasis. The peptide T140 and its smaller analogue, FC131, are potent CXCR4 antagonists, and structure-activity relationship studies have highlighted the critical importance of the L-3-(2-naphthyl)alanine (Nal) residue for their high affinity.
Research has focused on synthesizing analogues of FC131, a cyclic pentapeptide with the sequence cyclo(-d-Tyr-Arg-Arg-Nal-Gly-), to improve its antagonistic activity. In these studies, modifications involving the 3-(2-Naphthyl)-alanine residue have been shown to significantly impact receptor binding. For instance, the replacement of peptide bonds with amidine isosteres has been explored to enhance the interaction with the receptor.
Inhibitory Activity of FC131 Analogues Against [¹²⁵I]-SDF-1 Binding to CXCR4
| Compound | Structure | IC₅₀ (nM) |
|---|---|---|
| FC131 (2) | cyclo(-D-Tyr-Arg-Arg-L-Nal-Gly-) | 10.3 |
| 15a | cyclo(-D-Tyr-Arg-Arg-L-Nal-ψ[C(=NH)NH]-Gly-) | 2.8 |
| 15b | cyclo(-D-Tyr-Arg-Arg-ψ[C(=NH)NH]-L-Nal-Gly-) | 4.2 |
| 15c | cyclo(-D-Tyr-Arg-Arg-ψ[C(=NH)NH]-D-Nal-Gly-) | 4.9 |
| 15d | cyclo(-D-Tyr-Arg-ψ[C(=NH)NH]-Arg-L-Nal-Gly-) | 3.5 |
| 15e | cyclo(-D-Tyr-ψ[C(=NH)NH]-Arg-Arg-L-Nal-Gly-) | 679 |
Data sourced from "Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres". nih.gov
The data indicates that the introduction of an amidine group in place of a peptide bond can significantly influence the inhibitory activity. For example, analogue 15a , with an amidine isostere between L-Nal and Gly, showed a nearly four-fold increase in potency compared to the parent compound FC131. nih.gov This highlights the importance of the chemical environment surrounding the 3-(2-Naphthyl)-alanine residue in modulating receptor affinity.
Modulation of Enzyme Activity
Beyond receptor antagonism, this compound is integral to the design of inhibitors that directly modulate enzyme activity. The bulky naphthyl group can induce specific conformational changes in the target enzyme, leading to either inhibition or, in some cases, altered substrate specificity.
An example of this is seen in studies on murine dihydrofolate reductase (mDHFR), where the site-specific incorporation of 3-(2-naphthyl)-alanine into the enzyme's hydrophobic core was investigated. The replacement of natural amino acids with this non-natural counterpart led to a reduction in catalytic efficiency. This decrease in activity was found to correlate with the degree of steric incompatibility, demonstrating how the introduction of the bulky naphthyl sidechain can disrupt the fine-tuned structure required for optimal enzyme function.
Furthermore, the Fmoc-protected D-enantiomer, Fmoc-3-(2-Naphthyl)-D-alanine, serves as a crucial intermediate in the synthesis of phosphoserine-containing tetrapeptides. These peptides are being explored as potential inhibitors of the BRCA1 protein, which is involved in DNA repair and is a key target in cancer therapy. The unique properties of 3-(2-Naphthyl)-alanine contribute to the stability and biological activity of these synthetic inhibitors.
Interdisciplinary Research Applications
Biochemical Pathway Investigations
In biochemistry, 3-(2-Naphthyl)-DL-alanine serves as a valuable tool for probing and understanding complex biological processes. Its structural similarity to natural amino acids allows it to be integrated into biological systems, while its distinct naphthyl group acts as a probe to study molecular interactions and functions. chemimpex.com
The compound is frequently used in research focused on amino acid interactions, protein synthesis, and protein folding. chemimpex.com The hydrophobic nature of its naphthalene (B1677914) group makes it particularly useful for investigating receptor binding and enzyme activity. chemimpex.comchemimpex.com
Researchers have incorporated the L-enantiomer, L-3-(2-naphthyl)alanine, site-specifically into proteins in Escherichia coli to gain a deeper understanding of protein function. sigmaaldrich.comresearchgate.net Studies on synthetic peptides utilize this amino acid to explore the role of aromatic interactions in stabilizing protein secondary structures. For instance, when substituted into a β-hairpin peptide, 2-naphthylalanine was found to behave similarly to a substituted phenylalanine, contributing significantly to the stability of the peptide fold. researchgate.net The incorporation of this amino acid derivative enhances the stability of synthesized peptides, a critical factor in the development of effective peptide-based drugs. nbinno.com
| Research Area | Application of 3-(2-Naphthyl)-alanine | Key Finding |
| Protein Folding | Used as a structural probe due to its hydrophobic naphthalene moiety. chemimpex.com | Helps in understanding the forces, like hydrophobic interactions, that govern protein folding. chemimpex.com |
| Enzyme Activity | Serves as a substrate or inhibitor analog in enzyme assays. chemimpex.com | Provides insights into enzyme-substrate binding and catalytic mechanisms. chemimpex.com |
| Peptide Stabilization | Incorporated into synthetic β-hairpin peptides to study aromatic interactions. researchgate.net | 2-Naphthylalanine contributes to the stability of the peptide structure through aromatic interactions. researchgate.net |
| Protein Function | Site-specific incorporation of the L-enantiomer into proteins in E. coli. sigmaaldrich.comresearchgate.net | Allows for detailed analysis of the role of specific amino acid residues in protein function. sigmaaldrich.com |
This compound and its enantiomers are employed to study metabolic pathways and identify potential drug targets. chemimpex.com A key area of investigation involves the synthesis and breakdown of amino acids. Research has demonstrated the chemo-enzymatic synthesis of optically pure 3-(2-naphthyl)-L-alanine using a hyper-thermostable aminotransferase from Thermococcus profundus. researchgate.net In this bioprocess, the enzyme catalyzes the transfer of an amino group from L-glutamate to the corresponding α-keto acid, 3-(2-naphthyl)pyruvate. researchgate.net This reaction is a direct example of transamination, a fundamental process in the metabolism of amino acids, and highlights how unnatural amino acids can be integrated into or studied within these pathways. researchgate.net
Materials Science Applications
The distinct chemical properties of this compound make it a valuable component in the field of materials science for the creation of novel materials with enhanced functionalities. chemimpex.com
This amino acid derivative can be incorporated into polymer chains to improve mechanical properties and thermal stability. chemimpex.comchemimpex.com A specific application is the synthesis of a novel temperature-responsive functional polymer, poly(N-isopropylacrylamide-co-N-acryloyl-3-(2-naphthyl)-L-alanine methyl ester). nih.gov This polymer was grafted onto a silica (B1680970) column for use in high-performance liquid chromatography (HPLC). nih.gov The inclusion of the naphthyl-alanine derivative significantly enhanced the retention and separation selectivity for aromatic compounds, which is attributed to the intermolecular π-π interactions between the naphthyl groups and the target molecules. nih.gov
| Polymer System | Property Enhanced | Application |
| General Polymer Systems | Mechanical Strength & Thermal Stability chemimpex.comchemimpex.com | Development of advanced, durable materials. |
| Poly(NIPAAm-co-Nap) | Selective Retention of Aromatic Compounds nih.gov | High-performance liquid chromatography (HPLC). nih.gov |
The compound is also explored for its potential in creating functional materials with specific optical characteristics. chemimpex.com A notable example is the development of a supramolecular hydrogelator. nih.gov Researchers found that by incorporating L-3-(2-naphthyl)-alanine into a conjugate of a nucleobase and a saccharide, they could induce the formation of a hydrogel. nih.gov The self-assembly into a gel is driven by enhanced aromatic-aromatic interactions provided by the naphthalene moiety, demonstrating a facile method for creating bioactive and functional soft materials from basic biological building blocks. nih.gov
Neuroscience Research Contributions
In neuroscience and pharmaceutical development, this compound serves as an important building block, particularly for therapeutics targeting neurological disorders. chemimpex.comchemimpex.com Its structural similarity to neurotransmitters allows for its use in designing novel ligands and inhibitors to modulate receptor binding and enzyme activity. chemimpex.comchemimpex.com
A significant contribution is seen in structure-activity relationship studies of peptide-based therapeutics. For example, the L-enantiomer is a critical component of T140, a peptide that acts as a specific inhibitor for the CXCR4 receptor. nih.gov Research has shown that the L-3-(2-naphthyl)alanine residue at a specific position in the T140 peptide is essential for its high inhibitory activity against the receptor. nih.gov The CXCR4 receptor is a chemokine receptor involved in various physiological processes and is a target in several diseases, including HIV infection and cancer. nih.gov
Advanced Analytical and Spectroscopic Characterization for Research
Determination of Enantiomeric Excess
The determination of enantiomeric excess (ee) is critical for ensuring the stereochemical purity of 3-(2-Naphthyl)-alanine enantiomers used in research, particularly in peptide synthesis where chirality dictates biological activity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this analysis.
Chiral HPLC: This technique effectively separates the D- and L-enantiomers, allowing for their quantification and the calculation of enantiomeric excess. For instance, derivatives such as N-(tert-Butoxycarbonyl)-3-(2-naphthyl)alanine can be resolved on a ristocetin (B1679390) A bonded stationary phase. mst.edusigmaaldrich.com Commercial suppliers of Fmoc-protected 3-(2-Naphthyl)-L-alanine often guarantee a high level of purity, such as ≥ 99.5%, which is verified by chiral HPLC. chemimpex.com
Enzymatic Synthesis and Analysis: Chemo-enzymatic methods can be employed for the stereoselective synthesis of one enantiomer. In a study utilizing a hyper-thermostable aminotransferase from Thermococcus profundus, 3-(2-naphthyl)-L-alanine was synthesized from its corresponding α-keto acid, 3-(2-naphthyl)pyruvate. The resulting product was found to be optically pure, with an enantiomeric excess greater than 99% researchgate.net. This high level of purity is confirmed through chiral analysis techniques, underscoring the effectiveness of the enzymatic process.
Below is a table summarizing methods for determining the enantiomeric excess of 3-(2-Naphthyl)-alanine derivatives.
Table 1: Methods for Enantiomeric Excess (ee) Determination| Analyte | Method | Stationary Phase/Enzyme | Reported Enantiomeric Excess |
|---|---|---|---|
| N-(tert-Butoxycarbonyl)-3-(2-naphthyl)alanine | Chiral HPLC | Ristocetin A | Baseline separation achieved |
| 3-(2-Naphthyl)-L-alanine | Chemo-enzymatic Synthesis | Aminotransferase from T. profundus | >99% |
| Fmoc-3-(2-naphthyl)-L-alanine | Chiral HPLC | Not Specified | ≥ 99.5% |
Conformational Analysis using Spectroscopic Techniques
Incorporating the bulky, aromatic naphthyl side-chain of 3-(2-Naphthyl)-alanine into peptides significantly influences their secondary structure and conformational dynamics. Various spectroscopic techniques are employed to elucidate these structural details.
Circular Dichroism (CD) for Secondary Structure Elucidation
Circular dichroism (CD) spectroscopy is a fundamental tool for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (typically 190-250 nm) provides characteristic signatures for different secondary structures such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgwestmont.edunih.gov
When 3-(2-Naphthyl)-alanine is incorporated into a peptide, its rigid and sterically demanding side chain can induce or stabilize specific conformations. CD spectroscopy can monitor these conformational changes. subr.edu For example, the transition from a random coil to a more ordered α-helical or β-sheet structure upon peptide folding or binding can be tracked by observing the characteristic changes in the CD spectrum. nih.gov Furthermore, near-UV CD spectroscopy is sensitive to the environment and relative orientation of aromatic side chains, providing additional structural information about the tertiary structure of the peptide. mdpi.com
Infrared (IR) Spectroscopy for Conformational Transitions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique used to probe the secondary structure of peptides in various environments, including solutions and solid states. nih.govspringernature.com The analysis focuses primarily on the amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide backbone. nih.gov The frequency of this band is highly sensitive to the peptide's secondary structure.
Distinct frequencies within the amide I region are associated with different conformations:
α-helices: ~1650–1658 cm⁻¹
β-sheets: ~1620–1640 cm⁻¹
Random coils: ~1640–1645 cm⁻¹
β-turns: ~1660–1685 cm⁻¹
By monitoring shifts in the position and shape of the amide I band, FTIR can be used to study conformational transitions in peptides containing 3-(2-Naphthyl)-alanine. researchgate.net For example, temperature- or solvent-induced changes from a disordered state to a folded β-sheet structure can be observed through the appearance and growth of a band in the 1620-1640 cm⁻¹ region. researchgate.netnih.gov This makes FTIR an invaluable tool for studying the dynamics of peptide folding and aggregation. nih.gov
Fluorescence Spectroscopy for Side-Chain Orientation
The naphthyl group of 3-(2-Naphthyl)-alanine is intrinsically fluorescent, making it an excellent spectroscopic probe for studying peptide structure and interactions without the need for external labels. chemimpex.comnih.govusp.br The fluorescence emission of the naphthyl moiety is highly sensitive to its local environment. Changes in the polarity of the environment, for instance, when a peptide moves from an aqueous solution into a lipid membrane, can cause significant shifts in the emission spectrum and changes in fluorescence lifetime. nih.govusp.br
Research on melanocortin peptide analogues has shown that β-(2-naphthyl)-D-alanine (D-Nal) can serve as an effective fluorescent probe. nih.govusp.br Key findings from these studies include:
Distinct Fluorescence Profile: D-Nal exhibits a unique de-excitation fluorescence profile with a much longer excited-state lifetime compared to natural aromatic amino acids like tryptophan, allowing for clear differentiation between the two fluorophores in a peptide. nih.govusp.br
Environmental Sensitivity: The excited-state lifetime of D-Nal changes drastically when it moves from an aqueous solution to a lipid medium. nih.govusp.br This property allows researchers to monitor the penetration of the peptide into lipid bilayers.
Side-Chain Orientation: By analyzing the fluorescence quenching and anisotropy, information about the depth of penetration and the orientation of the naphthyl side-chain within the lipid environment can be inferred. Studies have shown that the D-Nal residue can penetrate deep into the lipid bilayer. nih.govusp.br
This intrinsic fluorescence makes 3-(2-Naphthyl)-alanine a powerful tool for investigating peptide-membrane interactions and the orientation of specific side-chains within complex biological systems.
Mass Spectrometry in Structural Elucidation of Derivatives and Peptides
Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of amino acid derivatives and peptides. osu.edu It provides precise mass measurements and fragmentation data that are used to confirm molecular weight and elucidate chemical structures.
For the compound itself, high-resolution mass spectrometry can confirm the elemental composition of 3-(2-Naphthyl)-alanine. Tandem mass spectrometry (MS/MS) experiments, where a precursor ion is selected and fragmented, provide structural information. The fragmentation pattern is dependent on the collision energy used. For instance, the MS/MS spectrum of the protonated molecule [M+H]⁺ of 3-(2-Naphthyl)-D-alanine (exact mass: 215.0946) shows different dominant fragment ions at varying collision energies, which helps in its structural confirmation. massbank.eumassbank.eu
Table 2: MS/MS Fragmentation Data for 3-(2-Naphthyl)-D-alanine ([M+H]⁺ = 216.1019)
| Collision Energy | Base Peak (m/z) | Other Major Fragments (m/z) |
|---|---|---|
| 10 eV | 170 | 141, 152, 153 |
| 40 eV | 152 | 141, 153, 126 |
Data sourced from MassBank records BML01642 and BML01664. massbank.eumassbank.eu
When 3-(2-Naphthyl)-alanine is incorporated into a peptide, "bottom-up" proteomics approaches are typically used for structural elucidation. osu.edu The peptide is fragmented in the mass spectrometer, usually by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. youtube.com Fragmentation typically occurs along the peptide backbone, generating b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The presence of the 3-(2-Naphthyl)-alanine residue, with its unique mass, can be identified and positioned within the peptide sequence through this detailed fragment analysis. nih.gov
Computational and Theoretical Studies
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide atomic-level insights into the structural and dynamic effects of incorporating 2-Naphthylalanine into peptides and proteins. These methods are crucial for understanding how the distinct size and shape of the naphthyl group influence the local and global conformation of biomolecules.
Conformational Analysis: Computational studies have been employed to decipher the conformational landscape of peptides containing 2-Naphthylalanine. nih.gov Geometric analysis of a 12-residue β-hairpin peptide revealed that 2-Naphthylalanine is structurally more similar to a substituted phenylalanine than to tryptophan. nih.govresearchgate.net This is a key consideration when using 2-Nal as a tryptophan replacement, as it may not replicate the same edge-to-face aromatic interactions critical for certain protein folds. nih.gov Molecular dynamics (MD) simulations are frequently used to study the folding and self-assembly of peptides, and these techniques can be applied to understand how 2-Nal influences these processes. researchgate.netnih.govmdpi.com For instance, simulations can reveal the preferred dihedral angles and local geometry of the 2-Nal residue within a peptide backbone, helping to predict its impact on secondary structure formation. github.com
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of how 2-Naphthylalanine affects peptide and protein behavior over time. These simulations can model the interaction of a 2-Nal-containing peptide with its environment, such as a solvent or a lipid bilayer. Studies on melanocortin (MC) receptor ligands showed that the D-enantiomer of 2-Naphthylalanine (D-Nal) was found to penetrate deep into the lipid bilayer, a phenomenon that could be correlated with the high affinity and selectivity of these cyclic peptides for the MC4 receptor. nih.gov This deep penetration is driven by the hydrophobic nature of the naphthalene (B1677914) moiety. chemimpex.comlifetein.com Simulations can also quantify changes in molecular flexibility and stability, providing a rationale for experimentally observed properties.
| Simulation Type | System Studied | Key Findings | Reference |
| Geometric Analysis | 12-residue β-hairpin peptide | 2-Nal is geometrically more similar to a substituted phenylalanine than to tryptophan. | nih.govresearchgate.net |
| MD Simulation | Cyclic α-MSH analogues with D-2-Nal | D-2-Nal penetrates deep into the lipid bilayer, potentially explaining high receptor affinity. | nih.gov |
| MD Simulation | Alanine (B10760859) Dipeptide | Used to calculate dihedral angle distributions and find stable conformations. | github.com |
| MD Simulation | Phenylalanine Peptides | Investigates self-assembly into nanotubes, a technique applicable to 2-Nal peptides. | nih.gov |
Prediction of Protein Function Alterations
The incorporation of 2-Naphthylalanine can significantly alter the function of a protein or peptide. Computational methods are vital for predicting these changes, thereby guiding the design of molecules with desired activities.
Binding Affinity Prediction: One of the primary goals of incorporating non-canonical amino acids is to modulate binding affinity for a specific target. The hydrophobic and aromatic nature of 2-Nal can enhance interactions within a binding pocket. chemimpex.comacs.org Computational approaches like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to quantitatively predict these effects. mdpi.complos.org For example, computational frameworks have been developed for the design of compstatin peptides, where non-natural amino acids like 2-Naphthylalanine are substituted at key positions to improve complement inhibition. acs.org These models can help discriminate between beneficial and detrimental mutations before undertaking laborious synthesis and experimental testing. plos.orgbakerlab.org
Stability Prediction: Protein stability is a critical factor for therapeutic applications. The bulky side chain of 2-Naphthylalanine can fill hydrophobic cores, potentially increasing the thermal and proteolytic stability of a peptide. lifetein.com Computational tools can predict changes in protein stability (ΔΔG) upon mutation. nih.govbyu.edu These methods analyze how the substitution of a natural amino acid with 2-Nal affects the intricate network of interactions that maintain the protein's three-dimensional structure. For instance, replacing a smaller hydrophobic residue like alanine or valine with 2-Nal could be predicted to stabilize a protein by enhancing hydrophobic packing, provided there is sufficient space to accommodate the larger side chain without introducing steric clashes. researchgate.net
| Predicted Alteration | Computational Method | Example Application | Key Insight |
| Binding Affinity | Free Energy Perturbation (FEP) | Alanine scanning of neuropeptide Y1 receptor | Quantitatively predicts the impact of mutations on ligand binding. |
| Binding Affinity | MM/GBSA | Design of SIRT2 peptide inhibitors | Calculates binding free energy to screen potential inhibitors. mdpi.com |
| Protein Stability | KORPM (orientational potential) | Prediction of mutational effects on stability | Predicts ΔΔG for mutations, including those to non-canonical residues. nih.gov |
| Receptor Interaction | Fluorescence Spectroscopy & Modeling | α-MSH analogues at MC4 receptor | Deeper bilayer penetration of D-2-Nal correlates with higher affinity. nih.gov |
Rational Design of Naphthylalanine-Containing Biomolecules
Rational design combines computational modeling with biochemical principles to create novel biomolecules with specific, predefined properties. nih.govfrontiersin.org 2-Naphthylalanine is a valuable component in this process due to its ability to confer enhanced stability, hydrophobicity, and unique structural constraints. lifetein.comchemimpex.com
Peptide and Peptidomimetic Design: Computational design pipelines are increasingly used to create therapeutic peptides. frontiersin.orgbakerlab.org These processes often start with a known peptide sequence, which is then computationally modified to improve its characteristics. The substitution of natural aromatic amino acids like phenylalanine or tryptophan with 2-Naphthylalanine is a common strategy. For example, in the design of enkephalin analogues, replacing phenylalanine with 2-Naphthylalanine at position 4 was explored to probe the importance of aromatic side chains for opiate receptor activity. nih.gov Computational modeling in such cases helps to understand the conformational consequences of the substitution and predict its effect on receptor binding. nih.gov Similarly, computational studies guide the design of peptidomimetics against targets like the influenza virus hemagglutinin, where modifications aim to reduce conformational freedom and increase target affinity. mdpi.com
Design of Artificial Metallopeptides: A frontier in rational design is the creation of artificial metalloenzymes, which combine the catalytic versatility of metals with the specific scaffold of a peptide. chemrxiv.org Computational methods, including Density Functional Theory (DFT), are used to design peptide sequences that can bind metal ions and facilitate catalysis. While specific examples involving 2-Naphthylalanine are emerging, its rigid, aromatic structure could be computationally modeled to create a well-defined coordination environment for a metal catalyst, demonstrating the potential for its use in this advanced area of biomolecular design. chemrxiv.org The overarching goal is to leverage computational tools to move from a desired function to a specific, synthesizable peptide sequence. nih.govfrontiersin.org
Future Directions and Emerging Research Avenues
Advancements in Biocatalytic Production
While chemical synthesis routes to 3-(2-Naphthyl)-DL-alanine exist, future production is trending towards more sustainable and efficient biocatalytic methods. These approaches offer high stereoselectivity and milder reaction conditions compared to traditional organic synthesis. nih.gov
One of the most promising biocatalytic strategies involves the use of aminotransferases. Research has demonstrated the highly efficient synthesis of the enantiomerically pure L-form, 3-(2-naphthyl)-L-alanine, from its corresponding α-keto acid, 3-(2-naphthyl)pyruvate. researchgate.net In a notable study, a hyper-thermostable aminotransferase from the extremophile Thermococcus profundus was used to catalyze the transamination reaction with L-glutamate as the amino donor, achieving a 93% yield of optically pure product (>99% ee). researchgate.net The low solubility of the 3-(2-naphthyl)-L-alanine product advantageously drives the reaction equilibrium towards its formation, causing it to precipitate out of the solution for easier collection. researchgate.net
Future advancements in this area are expected to focus on:
Enzyme Engineering: Directed evolution and rational design will be employed to create novel aminotransferases or other enzymes (such as ammonia (B1221849) lyases) with enhanced activity, stability, and broader substrate specificity, potentially enabling direct synthesis from more accessible precursors. nih.gov
Metabolic Engineering: Genetically engineering microbial hosts like Escherichia coli or Corynebacterium glutamicum to create whole-cell biocatalysts is a key emerging avenue. This involves designing and optimizing metabolic pathways to produce the precursor α-keto acids endogenously and converting them into the final amino acid product in a single fermentation process. researchgate.netnih.gov
Process Optimization: The integration of biocatalysis with innovative downstream processing, such as in-situ product crystallization, will be crucial for developing commercially viable and scalable production of this compound and other unnatural amino acids. researchgate.net
Table 1: Emerging Biocatalytic Strategies for Unnatural Amino Acid Production
| Strategy | Key Enzymes/Systems | Advantages | Research Focus |
|---|---|---|---|
| Direct Biotransformation | Aminotransferases, Ammonia Lyases, Dehydrogenases | High stereoselectivity, mild conditions, high yields. nih.govresearchgate.net | Enzyme discovery from extremophiles, protein engineering for improved substrate scope and stability. nih.gov |
| Whole-Cell Biocatalysis | Engineered E. coli, Yeast | No need for enzyme purification, cofactor regeneration is handled by the cell, potential for multi-step synthesis. nih.gov | Metabolic pathway construction, reduction of byproduct formation, enhancing substrate transport. |
| Chemo-enzymatic Synthesis | Combination of chemical steps with enzymatic resolution (e.g., using Acylase I) | Utilizes strengths of both chemical and biological catalysis. nih.gov | Developing novel enzymes that can work in organic solvents, process integration. |
Novel Applications in Supramolecular Chemistry
The naphthalene (B1677914) side chain of this compound is a powerful motif for driving the self-assembly of molecules into ordered nanostructures, a cornerstone of supramolecular chemistry. lifetein.com The large, planar aromatic surface facilitates strong intermolecular π-π stacking and hydrophobic interactions, which are critical for the formation of materials like hydrogels and nanofibers. nih.govnih.gov
A seminal study demonstrated that incorporating L-3-(2-naphthyl)-alanine into a conjugate of a nucleobase and a saccharide enabled the resulting molecule to form a stable supramolecular hydrogel. nih.gov The researchers noted that the enhanced aromatic-aromatic interactions provided by the naphthyl group were essential for this molecular self-assembly in water. nih.gov Such hydrogels are of immense interest as advanced biomaterials for applications in tissue engineering, drug delivery, and 3D cell culture. nih.govacs.org
Future research in this domain is poised to explore:
Designer Hydrogelators: Synthesizing novel peptides and conjugates containing 3-(2-Naphthyl)-alanine to create hydrogels with tailored properties, such as responsiveness to stimuli (pH, temperature, enzymes) and specific mechanical strengths. rsc.orgrsc.org
Biofunctional Materials: Developing self-assembling systems that present bioactive signals. The naphthyl moiety can serve as a structural scaffold, while other parts of the molecule can be designed for specific biological interactions, such as binding to proteins or nucleic acids. nih.gov
Hierarchical Assembly: Investigating the fundamental principles that govern how the position and stereochemistry of the 3-(2-Naphthyl)-alanine residue within a peptide sequence influence the resulting supramolecular architecture, from nanofibers to higher-order structures. nih.gov
Table 2: Supramolecular Applications Driven by Naphthyl-Containing Peptides
| Application Area | Underlying Principle | Resulting Material | Potential Use |
|---|---|---|---|
| Tissue Engineering | Self-assembly into nanofibrous scaffolds that mimic the extracellular matrix. nih.gov | Biocompatible Hydrogels | Scaffolds for cell growth and tissue regeneration. |
| Drug Delivery | Encapsulation of therapeutic agents within the hydrophobic domains of the self-assembled network. nih.gov | Nanofibers, Vesicles | Controlled and targeted release of drugs. |
| Biosensing | Changes in fluorescence or other properties upon binding to a target analyte. lifetein.com | Functionalized Surfaces | Detection of specific biomolecules or environmental contaminants. |
Integration with Advanced Biotechnological Platforms
The ultimate frontier for this compound lies in its integration into living biological systems through the tools of synthetic biology. The primary method for this is genetic code expansion (GCE) , a technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during translation. acs.orgwikipedia.orgnih.gov
This process involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-(2-Naphthyl)-alanine and does not cross-react with the host cell's natural machinery. nih.gov This engineered pair works to read a reassigned codon (typically a stop codon like UAG) in an mRNA sequence and insert 3-(2-Naphthyl)-alanine at that specific position in the growing polypeptide chain. nih.govaddgene.org
The successful incorporation of this bulky, fluorescent amino acid into proteins could lead to:
Novel Biotherapeutics: Designing peptides and proteins with enhanced stability, receptor binding affinity, or entirely new functions. The hydrophobic nature of the naphthyl group can improve pharmacokinetic properties of peptide drugs. lifetein.com
Advanced Protein Probes: Using the intrinsic fluorescence of the naphthalene group to study protein structure, dynamics, and interactions in real-time within living cells, without the need for external fluorescent tags. lifetein.com
Creation of "Smart" Biomaterials: Producing proteins that, due to the presence of 3-(2-Naphthyl)-alanine, can self-assemble into complex, ordered materials with programmed structures and functions directly within a host organism.
Engineered Metabolic Pathways: Developing microorganisms that can not only biosynthesize 3-(2-Naphthyl)-alanine but also incorporate it into their own proteins, paving the way for semi-synthetic organisms with expanded chemical capabilities. researchgate.net
The convergence of biocatalysis, supramolecular chemistry, and synthetic biology, all centered on versatile molecules like this compound, promises to unlock a new generation of materials and therapeutics.
Q & A
Basic Research Questions
Q. What methods are used to synthesize 3-(2-Naphthyl)-DL-alanine and confirm its structural integrity?
- Answer : Synthesis typically involves coupling 2-naphthyl groups to a DL-alanine backbone via solid-phase peptide synthesis or enzymatic resolution. Structural confirmation employs 1H NMR (e.g., 300 MHz in D2O) to verify aromatic proton integration and stereochemistry, mass spectrometry (MS) for molecular weight validation (215.25 g/mol), and HPLC (≥98% purity) to assess enantiomeric ratios . The InChI Key (JPZXHKDZASGCLU-UHFFFAOYSA-N) and SMILES (NC(Cc1ccc2ccccc2c1)C(O)=O) provide standardized identifiers for reproducibility .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Use N95 gloves and goggles during handling due to its WGK 3 classification (severe water hazard). Avoid prolonged exposure to moisture or elevated temperatures, which may alter its crystalline powder form .
Q. What are the primary applications of this compound in protein engineering?
- Answer : The L-isomer is site-specifically incorporated into proteins in E. coli using orthogonal tRNA/aminoacyl-tRNA synthetase pairs. This enables studies on protein folding, fluorescence labeling (via the naphthyl group’s UV absorbance), and enzyme active-site modulation .
Advanced Research Questions
Q. What challenges arise when incorporating this compound into proteins via site-directed mutagenesis?
- Answer : Key challenges include:
- Codon Optimization : Designing orthogonal tRNA that recognizes a non-canonical codon without cross-reactivity.
- Stereochemical Purity : Ensuring enantiomeric excess (e.g., L-isomer) to avoid misfolding, as the D-isomer (CAS 76985-09-6) may disrupt chiral recognition in biological systems .
- Expression Efficiency : Balancing plasmid copy number and inducer concentration to maximize yield while minimizing host toxicity .
Q. How do stereochemical differences between D- and L-isomers affect experimental outcomes?
- Answer : The L-isomer (CAS 122745-12-4) is biologically active in E. coli systems, while the D-isomer (CAS 76985-09-6) may exhibit reduced incorporation efficiency or altered protein function due to mismatched stereochemistry. Comparative studies using circular dichroism (CD) or X-ray crystallography can reveal structural perturbations caused by isomer substitution .
Q. How can researchers resolve contradictions in reported bioactivity data for naphthyl-modified amino acids?
- Answer : Discrepancies may arise from:
- Purity Variability : Validate batches via elemental analysis and HPLC to ensure ≥98% purity.
- Solvent Effects : Test solubility in polar (e.g., D2O) vs. non-polar solvents, as aggregation in aqueous buffers may skew activity assays.
- Isomer Cross-Contamination : Use chiral chromatography to confirm enantiomeric ratios before biological testing .
Q. What analytical strategies are recommended for quantifying this compound in complex matrices?
- Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize ionization (ESI+ mode) for the naphthyl moiety’s detection.
- Fluorescence Spectroscopy : Leverage the naphthyl group’s intrinsic fluorescence (λex ~290 nm, λem ~350 nm) for low-concentration quantification.
- Isotopic Labeling : Synthesize <sup>13</sup>C- or <sup>15</sup>N-labeled analogs for tracer studies in metabolic pathways .
Methodological Considerations
Q. How can researchers optimize expression systems for high-yield production of this compound-modified proteins?
- Answer :
- Vector Design : Use low-copy plasmids with inducible promoters (e.g., T7/lac) to reduce metabolic burden.
- Host Strain Selection : Employ E. coli BL21(DE3) with optimized tRNA pools for rare codon usage.
- Fed-Batch Fermentation : Monitor dissolved oxygen and glucose feed rates to maintain cell viability during extended expression .
Q. What safety protocols are critical when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
